molecular formula C5H5FN2O B046176 5-Fluoro-4-methoxypyrimidine CAS No. 120258-30-2

5-Fluoro-4-methoxypyrimidine

Cat. No. B046176
CAS RN: 120258-30-2
M. Wt: 128.1 g/mol
InChI Key: RPHAYWVYKQNWCP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Fluoro-4-methoxypyrimidine involves several key steps, including regioselective substitution and the use of protecting groups to achieve the desired functionalization of the pyrimidine ring. One approach to synthesizing derivatives involves the regioselective introduction of an amine group followed by the preparation of an amide, demonstrating the compound's versatility in organic synthesis (Wada et al., 2012).

Molecular Structure Analysis

The molecular structure of 5-Fluoro-4-methoxypyrimidine is characterized by the presence of fluorine and methoxy groups attached to the pyrimidine ring. These substituents significantly influence the molecule's electronic distribution, reactivity, and overall stability. The zwitterionic form of related molecules, such as 5-fluoro-4-hydroxy-2-methoxypyrimidine, has been studied for its stability in various solvents, highlighting the impact of functional groups on molecular behavior (Kheifets et al., 2006).

Scientific Research Applications

  • Understanding Mechanisms of Drug Resistance : It's used to study the mechanisms of resistance to 5-fluorouracil and its nucleoside derivatives in murine leukemia cells (Mulkins & Heidelberger, 1982).

  • Antidepressant Drug Candidate : It has been used in the development of antidepressant drugs by facilitating 5-HT neurotransmission (Anderson et al., 1997).

  • Pharmacokinetics and Chemotherapy : Research has focused on understanding the pharmacokinetics of fluoropyrimidines, predictive pharmacologic testing, and synthesizing analogs lacking neurotoxicity (Myers et al., 1976).

  • Cancer Treatment : It is a component of oral fluoropyrimidine S-1, active in the treatment of various cancers including gastric, colorectal, and breast cancers (Saif, Syrigos, & Katirtzoglou, 2009).

  • Enhancing Antitumor Effects : It helps improve the antitumor effect of 5-fluorouracil by inactivating specific enzymes and prolonging the half-life of the drug in animal models (Adams et al., 1999).

  • As a Core in Anticancer Agents : It serves as a biologically active molecular core in various anticancer agents like 5-fluorouracil (Wada et al., 2012).

  • Predictive Tool in Chemotherapy : Gene expressions of enzymes involved in the 5-fluorouracil metabolic pathway using this compound may help predict the clinical outcome of fluoropyrimidine-based chemotherapy for gastric cancer patients (Ichikawa, 2006).

  • Improving Safety in Chemotherapy : Individualizing treatment with fluoropyrimidines based on dihydropyrimidine dehydrogenase activity can enhance patient safety by reducing severe toxicity risks (Meulendijks et al., 2016).

Safety and Hazards

The safety information for 5-Fluoro-4-methoxypyrimidine includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261 .

Future Directions

Fluorinated pyrimidines, such as 5-Fluoro-4-methoxypyrimidine, continue to be of interest in the field of medicinal chemistry . Developments in fluorine chemistry are expanding the range of compounds that can be prepared with fluorine substitution . This is leading to an increased understanding of how biological and biochemical processes are uniquely perturbed by fluorine substitution .

Mechanism of Action

Target of Action

5-Fluoro-4-methoxypyrimidine is a fluorinated pyrimidine, a class of compounds known for their anticancer properties . The primary targets of these compounds are often enzymes involved in nucleic acid synthesis and modification .

Mode of Action

The compound interacts with its targets by substituting for the natural nucleotides in the nucleic acid structure . This substitution can lead to the inhibition of key enzymes such as thymidylate synthase (TS), tRNA methyltransferase 2 homolog A (TRMT2A), and pseudouridylate synthase . Additionally, enzymes like DNA topoisomerase 1 (Top1) have been implicated in the anti-tumor activity of fluorinated pyrimidines .

Biochemical Pathways

The affected pathways primarily involve nucleic acid synthesis and repair . The inhibition of TS leads to a decrease in thymidine production, which is crucial for DNA replication . The inhibition of RNA modifying enzymes like TRMT2A and pseudouridylate synthase disrupts the normal functioning of RNA, affecting protein synthesis .

Pharmacokinetics

Fluorinated pyrimidines like 5-fluorouracil (5-fu) are known to be well-absorbed and widely distributed in the body . The metabolism of these compounds often involves conversion into active metabolites, which are then incorporated into RNA and DNA .

Result of Action

The result of the action of 5-Fluoro-4-methoxypyrimidine is the disruption of nucleic acid synthesis and repair, leading to cell death . This is particularly effective in cancer cells, which have a high rate of nucleic acid synthesis .

Action Environment

The action of 5-Fluoro-4-methoxypyrimidine can be influenced by various environmental factors. For instance, the compound exists in a solution as two oxo tautomers, and the zwitterionic structure dominates in water and trifluoroethanol . This suggests that the solvent can influence the structure and, potentially, the activity of the compound .

properties

IUPAC Name

5-fluoro-4-methoxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHAYWVYKQNWCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=NC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

128.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-4-methoxypyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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